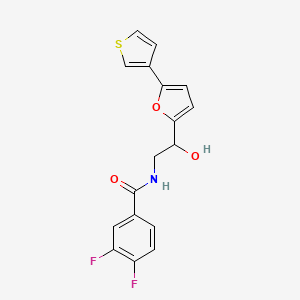

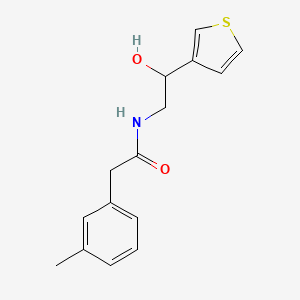

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide, also known as HET0016, is a selective and potent inhibitor of the cytochrome P450 (CYP) epoxygenase enzyme. The CYP epoxygenase enzyme is responsible for the synthesis of epoxyeicosatrienoic acids (EETs) from arachidonic acid. EETs have been shown to have a variety of physiological effects, including vasodilation, anti-inflammatory effects, and cytoprotective effects. HET0016 has been used extensively in scientific research to investigate the role of EETs in various physiological processes.

Aplicaciones Científicas De Investigación

Chemoselective Acetylation

Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase : This research highlights the synthesis of N-(2-Hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, emphasizing the chemoselective acetylation process. The study explores the efficiency of different acyl donors and optimizes reaction conditions for the best yields, providing insights into the synthesis mechanisms and kinetics (Magadum & Yadav, 2018).

Heteroaromatic Compounds Synthesis

Synthesis of Heteroaromatic Compounds : Various studies have been conducted on synthesizing and applying heteroaromatic compounds. For instance, the synthesis of 4-(coumarin-3-yl)thiophenes and their application as fluorescent disperse dyes on polyester fibers showcases the versatility of thiophene-based compounds in material science (Sabnis, Kazemi, & Rangnekar, 1992).

Catalytic Asymmetric Hydrogenation

Catalytic Asymmetric Hydrogenation for Cognitive Enhancer Synthesis : The study on catalytic asymmetric hydrogenation of ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate for synthesizing T-588, a cognitive enhancer, demonstrates the application in medicinal chemistry. The research outlines the process optimization for achieving high enantiomeric excess, illustrating the potential for synthesizing bioactive compounds (Li et al., 2011).

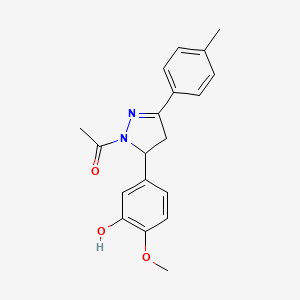

Coordination Complexes and Antioxidant Activity

Synthesis of Coordination Complexes and Their Antioxidant Activity : The creation of novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives showcases the intersection of coordination chemistry and biological applications. These complexes' structural analysis and demonstrated significant antioxidant activity point towards their potential in pharmaceutical applications (Chkirate et al., 2019).

Optoelectronic Properties of Polythiophenes

Optoelectronic Properties of Thiazole-Based Polythiophenes : Research into the optoelectronic properties of thiazole-containing polythiophenes for conducting polymers highlights the application of thiophene derivatives in electronic devices. The study focuses on the synthesis, polymerization, and characterization of these materials, offering insights into their potential use in optoelectronic applications (Camurlu & Guven, 2015).

Propiedades

IUPAC Name |

N-(2-hydroxy-2-thiophen-3-ylethyl)-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-11-3-2-4-12(7-11)8-15(18)16-9-14(17)13-5-6-19-10-13/h2-7,10,14,17H,8-9H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSBYZBNJLSVPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC(C2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2815495.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2815496.png)

![2-Chloro-N-[(1-ethylsulfonylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2815501.png)